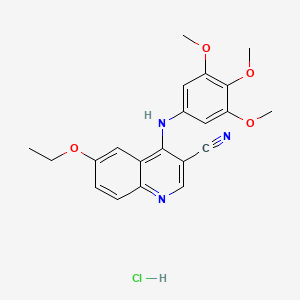

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Description

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with an ethoxy group at position 6, a (3,4,5-trimethoxyphenyl)amino moiety at position 4, and a carbonitrile group at position 2. The hydrochloride salt enhances its solubility for pharmacological applications.

Properties

IUPAC Name |

6-ethoxy-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4.ClH/c1-5-28-15-6-7-17-16(10-15)20(13(11-22)12-23-17)24-14-8-18(25-2)21(27-4)19(9-14)26-3;/h6-10,12H,5H2,1-4H3,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAMGTUKBSWLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline class of heterocyclic compounds. It has a molecular formula of C21H22ClNO5 and is characterized by an ethoxy group, a trimethoxyphenyl moiety, and a carbonitrile functional group . This compound has potential biological activities, especially in medicinal chemistry.

Synthesis

The synthesis of this compound involves multiple reactions that may require specific conditions, such as temperature control, solvent choice, and catalytic agents, to improve yield and selectivity. The choice of synthesis method depends on the desired yield, purity, and scalability of the process.

Potential Applications

this compound and its related compounds have potential applications in various fields:

- Antimicrobial Activity this compound has been studied for its antimicrobial activity.

- Medicinal Chemistry The compound is notable for its potential biological activities, particularly in medicinal chemistry.

- Binding Affinity Interaction studies have focused on its binding affinity to various biological targets, which helps to elucidate the pharmacological profile and therapeutic potential of the compound.

- Drug Discovery It is used as an intermediate in drug discovery.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-4-(2-methylphenylamino)quinoline | Contains methoxy and methyl groups | Antimicrobial |

| 7-Fluoro-4-(dimethylaminophenyl)quinoline | Fluorine substitution enhances activity | Anticancer |

| 5-Nitroquinoline | Nitro group increases reactivity | Antibacterial |

Mechanism of Action

The mechanism by which 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Differences: The quinoline-based compounds (target and ) feature a planar aromatic system, which may enhance DNA intercalation or protein-binding capabilities.

Substituent Impact: The ethoxy group at position 6 in the target compound may confer improved metabolic stability compared to the chloro substituent in the analog from , as ethers are generally less reactive than halides. The 3,4,5-trimethoxyphenyl group (common in the target compound and ) is a hallmark of microtubule-targeting agents, as seen in colchicine analogs. Its absence in the 4-methoxybenzylamino substituent () likely reduces tubulin-binding affinity .

Salt Form and Solubility :

- All three compounds are hydrochloride salts, enhancing water solubility for in vitro and in vivo testing. The pKa values of the imidazole derivatives (5.58–6.82) suggest moderate ionization at physiological pH, which may influence cellular uptake .

Biological Activity

6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H22ClN3O4

- Molecular Weight : 415.87 g/mol

- Structural Features : The compound features an ethoxy group, a trimethoxyphenyl moiety, and a carbonitrile functional group, which may enhance its solubility and bioavailability compared to simpler structures.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, quinoline derivatives have been shown to inhibit tubulin polymerization, a crucial process for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Study on Quinoline Derivatives :

- Mechanistic Insights :

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. The unique structural features of this compound may enhance its selectivity for these targets compared to other quinoline derivatives.

Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-4-(2-methylphenylamino)quinoline | Contains methoxy and methyl groups | Antimicrobial |

| 7-Fluoro-4-(dimethylaminophenyl)quinoline | Fluorine substitution enhances activity | Anticancer |

| 5-Nitroquinoline | Nitro group increases reactivity | Antibacterial |

| 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline | Ethoxy and trimethoxyphenyl moieties | Potential anticancer and other activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Pd-catalyzed cross-coupling : Use aryl boronic acids (e.g., 3,4,5-trimethoxyphenyl derivatives) with halogenated quinoline precursors under Suzuki-Miyaura conditions (PdCl₂(PPh₃)₂, K₂CO₃ in DMF) .

- Condensation reactions : Employ aldehydes/ketones with aminoquinoline intermediates to form the carbonitrile group, as seen in fluorine-containing quinoline syntheses .

- Optimization : Adjust reaction time (12–24 hours), temperature (80–120°C), and catalyst loading (1–5 mol%) to improve yields (reported up to 84% in analogous systems) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- Single-crystal X-ray diffraction for unambiguous confirmation of substituent positioning and hydrogen bonding .

- ¹H/¹³C NMR to verify ethoxy, trimethoxyphenyl, and carbonitrile groups (e.g., δ ~7.5–8.5 ppm for quinoline protons) .

- FT-IR for identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Key Properties :

| Property | Method/Value (Illustrative) | Reference Technique |

|---|---|---|

| Solubility | DMSO > methanol > water | HPLC |

| Melting Point | 220–250°C (decomposition observed) | DSC |

| Stability | Hygroscopic; store under N₂ | TGA |

- Handling : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the carbonitrile group .

Q. What safety protocols should be prioritized when handling this compound to ensure experimental reproducibility?

- Protocols :

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine particulates .

- Storage : Keep in airtight containers at –20°C in a desiccator to prevent moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this quinoline derivative?

- Approach :

- Functional group variation : Replace ethoxy with alkoxy groups (e.g., methoxy, propoxy) to assess steric/electronic effects on bioactivity .

- Amino substituent screening : Test analogs with substituted anilines (e.g., halogenated, methylated) to optimize binding affinity .

- In vitro assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ determination in cancer cell lines) .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Troubleshooting :

- Re-examine reaction purity : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

- Validate NMR assignments : Compare experimental shifts with computed spectra (e.g., DFT-based predictions) .

- Control moisture : Trace water in solvents may hydrolyze carbonitrile to amide, altering spectral profiles .

Q. How can computational methods like density functional theory (DFT) enhance understanding of reaction mechanisms involving this compound?

- Applications :

- Transition-state modeling : Analyze Pd-catalyzed coupling steps to identify rate-limiting stages .

- Electrostatic potential maps : Predict regioselectivity in nucleophilic substitution reactions at the quinoline core .

- Solvent effects : Simulate polarity impacts on intermediate stability using COSMO-RS .

Q. What advanced analytical methods are required for quantifying this compound in complex biological matrices?

- Analytical Workflow :

- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns) .

- Quantification :

- LC-MS/MS : Use MRM mode (e.g., m/z 450 → 320 transition) with a C18 column (0.1% formic acid/acetonitrile gradient) .

- Validation : Assess linearity (0.1–100 ng/mL), precision (RSD < 15%), and recovery (>85%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.